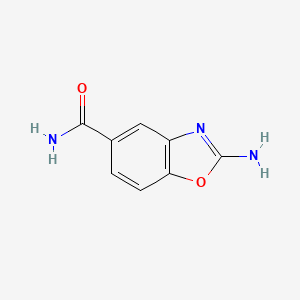

2-Amino-1,3-benzoxazole-5-carboxamide

Description

Significance of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds are a cornerstone of medicinal chemistry and drug development. acs.org These are organic compounds that feature a ring structure containing at least one atom that is not carbon, such as nitrogen, oxygen, or sulfur. nih.gov This inclusion of "heteroatoms" imparts unique physicochemical properties that are often ideal for biological interactions. rsc.org Statistics show that over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in modern drug design. rsc.org

The structural diversity of heterocyclic scaffolds allows medicinal chemists to design molecules with fine-tuned potency, selectivity, and pharmacokinetic properties, which is crucial for developing drugs with improved efficacy. acs.org Their versatility is key in lead optimization, where an initial "hit" compound is chemically modified to enhance its therapeutic properties. acs.org Furthermore, these compounds are instrumental in developing agents that can overcome drug resistance, a significant challenge in treating diseases like cancer and bacterial infections. acs.org Well-known pharmaceuticals, such as the antibiotic penicillin (containing a β-lactam ring) and the antidepressant fluoxetine (B1211875) (Prozac), are built upon heterocyclic frameworks, demonstrating their immense contribution to medicine. nih.gov

The Benzoxazole (B165842) Core as a Privileged Pharmacophore

Within the vast family of heterocycles, the benzoxazole core is recognized as a "privileged pharmacophore." This term describes a molecular framework that is able to bind to multiple biological targets with high affinity, making it a recurring and valuable motif in drug discovery. The benzoxazole structure consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. This bicyclic, planar system is a versatile scaffold found in numerous compounds with a wide array of biological activities. rsc.orgnih.gov

The benzoxazole nucleus is a key component in molecules demonstrating anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. sigmaaldrich.com For instance, benoxaprofen (B1668000) and flunoxaprofen (B1672895) are non-steroidal anti-inflammatory drugs (NSAIDs) that feature this core structure. sigmaaldrich.com The significance of the benzoxazole scaffold lies in its ability to serve as a rigid anchor from which various functional groups can be oriented to interact specifically with biological receptors and enzymes. Researchers have successfully developed benzoxazole derivatives that act as inhibitors for crucial enzymes like VEGFR-2, which is involved in cancer progression. core.ac.uk

Overview of 2-Amino-1,3-benzoxazole-5-carboxamide within the Benzoxazole Chemical Space

This compound is a specific molecule within the broader class of benzoxazole compounds. While detailed research focusing exclusively on this particular derivative is not extensively published, its structure combines several features of high interest in medicinal chemistry: the 2-aminobenzoxazole (B146116) core and a carboxamide group at the 5-position. The 2-amino group is a common feature in many biologically active benzoxazoles, and its presence is often crucial for the molecule's therapeutic effects. organic-chemistry.org

Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| CAS Number | 1525840-53-2 |

| Structure | A benzoxazole ring substituted with an amino group (-NH₂) at position 2 and a carboxamide group (-C(=O)NH₂) at position 5. |

Research Context and Synthetic Strategies

The synthesis of the 2-aminobenzoxazole core is a well-explored area of organic chemistry. Common methods often start from substituted 2-aminophenols. rsc.org One prevalent, though hazardous, historical method involves cyclization using cyanogen (B1215507) bromide (BrCN). nih.gov Modern approaches strive for safer and more efficient pathways. These include using less toxic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, or metal-free oxidative amination reactions. acs.org Another innovative strategy is the Smiles rearrangement, which can be used for the one-pot amination of benzoxazole-2-thiol derivatives. nih.gov These synthetic methodologies provide accessible routes to a wide variety of 2-aminobenzoxazole derivatives for further research and development.

Biological Potential based on Related Analogues

While specific bioactivity data for this compound is limited in public literature, the activity of closely related compounds provides a strong rationale for its scientific interest. The 2-aminobenzoxazole scaffold itself is associated with a remarkable range of biological activities.

| Derivative Class | Observed Biological Activity | Reference(s) |

| 2-Aminobenzoxazoles | Antifungal (against phytopathogenic fungi) | sigmaaldrich.com |

| 2-Substituted Benzoxazoles | Antibacterial (potent against E. coli), Antifungal | nih.gov |

| 2-Aminobenzothiazoles * | Antifungal (potent against Candida species) | organic-chemistry.org |

| General Benzoxazoles | Anticancer, Anti-HIV, Antiviral, Anti-inflammatory | sigmaaldrich.com |

| VEGFR-2 Inhibitors | Anti-proliferative (in cancer cell lines) | core.ac.uk |

| Benzothiazoles are close structural relatives where the oxygen in the oxazole ring is replaced by sulfur, often showing similar, though distinct, biological profiles. |

For example, extensive research on various 2-aminobenzoxazole derivatives has revealed potent antifungal activity against plant pathogenic fungi. sigmaaldrich.com Other studies on 2-substituted benzoxazoles have demonstrated significant antibacterial effects. nih.gov The isosteric relationship between the 2-amino (-NH₂) and 2-mercapto (-SH) groups means that these related compounds can have differing but potent activities; 2-mercapto derivatives have shown strong antibacterial action, while 2-amino analogues were more potent against fungi. organic-chemistry.org This body of research underscores the potential of the 2-aminobenzoxazole framework as a template for discovering new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzoxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7(12)4-1-2-6-5(3-4)11-8(10)13-6/h1-3H,(H2,9,12)(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRARSAOPSFEPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 1,3 Benzoxazole 5 Carboxamide and Its Derivatives

Strategies for Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring is the cornerstone of synthesizing derivatives like 2-Amino-1,3-benzoxazole-5-carboxamide. The primary precursor for these syntheses is typically a 2-aminophenol (B121084), which is appropriately substituted to yield the desired final product. For the target compound, the starting material would be 3-amino-4-hydroxybenzamide (B47605).

Cyclization of 2-Aminophenol Precursors with Carbonyl Derivatives

A prevalent and traditional method for constructing the benzoxazole ring involves the condensation of 2-aminophenols with various carbonyl-containing compounds. rsc.orgnih.gov This strategy is versatile, allowing for the introduction of diverse substituents at the 2-position of the benzoxazole core. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzoxazole ring.

Common carbonyl derivatives used in this approach include:

Aldehydes: The reaction of 2-aminophenols with aldehydes is a widely used method to produce 2-substituted benzoxazoles. nih.govresearchgate.net

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be employed, often requiring harsh conditions such as strong acids to drive the condensation and cyclization. nih.govorganic-chemistry.org

β-Diketones: The use of β-diketones in the presence of a combined Brønsted acid and copper iodide (CuI) catalyst provides an effective route to 2-substituted benzoxazoles. organic-chemistry.org This method tolerates a variety of functional groups on the 2-aminophenol ring. organic-chemistry.org

For the synthesis of a 2-amino-substituted benzoxazole, a cyanating agent like cyanogen (B1215507) bromide (BrCN) or a safer alternative such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used as the carbonyl equivalent. acs.orgnih.gov

Table 1: Examples of Benzoxazole Synthesis via Cyclization with Carbonyl Derivatives

| 2-Aminophenol Derivative | Carbonyl Reagent | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde | CeCl₃/NaI, Toluene, 100 °C, O₂ | Good | researchgate.net |

| 2-Aminophenol | β-Diketones | TsOH·H₂O, CuI, CH₃CN, 80 °C | 64-89 | organic-chemistry.org |

| 2-Aminophenol | NCTS | BF₃·Et₂O, 1,4-dioxane, reflux | 45-60 | rsc.org |

| 2-Aminophenol | Aldehydes | Samarium triflate, H₂O | Good | organic-chemistry.org |

Cyclodesulfurization Approaches

Cyclodesulfurization offers an alternative pathway to 2-aminobenzoxazoles. This method typically begins with the reaction of a 2-aminophenol with an isothiocyanate to form a thiourea (B124793) intermediate. nih.gov Subsequent intramolecular cyclization, promoted by an oxidizing agent, leads to the formation of the benzoxazole ring with the elimination of a sulfur-containing byproduct. nih.gov

Common reagents for this transformation include:

Potassium Periodate: This reagent can mediate the oxidative cyclodesulfurization of in situ generated monothioureas. organic-chemistry.org

Iodine: I₂-mediated oxidative cyclodesulfurization is another effective method. nih.gov

Metal Oxides: Toxic metal oxides like HgO or PbO have been used historically but are now often replaced by safer alternatives. google.com

This approach is particularly useful for synthesizing N-substituted 2-aminobenzoxazoles. For instance, reacting 3-amino-4-hydroxybenzamide with an appropriate isothiocyanate would yield a thiourea precursor, which upon cyclodesulfurization, would furnish an N-substituted derivative of this compound.

Nucleophilic Displacement Reactions on Substituted Benzoxazoles

The synthesis can also be approached by first forming a benzoxazole ring with a suitable leaving group at the 2-position, followed by a nucleophilic substitution reaction with an amine. google.com This two-step process allows for the late-stage introduction of the amino group.

Common leaving groups at the 2-position include:

Halogens (e.g., -Cl)

Phenoxy (-OPh)

Thio (-SH) or Thiomethyl (-SMe) groups

For example, a 2-chlorobenzoxazole (B146293) derivative can be synthesized and subsequently reacted with ammonia (B1221849) or a primary/secondary amine to yield the corresponding 2-aminobenzoxazole (B146116). google.com Similarly, 2-mercaptobenzoxazoles can be activated and undergo amination. acs.orgnih.gov One study detailed the reaction of 6-chloro-2-phenoxybenzoxazole with various aliphatic primary amines at room temperature, which smoothly yielded 6-chloro-2-(substituted amino)benzoxazoles. acs.org

One-Pot Synthetic Procedures Utilizing 2-Aminophenol and Carbon Reagents

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation, reducing waste and simplifying purification. researchgate.net Several one-pot methods have been developed for benzoxazole synthesis starting from 2-aminophenols.

Notable one-pot procedures include:

Reaction with Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane: These reagents can be used in a one-pot reaction with a 2-aminophenol and an amine to produce 2-aminobenzoxazoles in modest to excellent yields under mild conditions. acs.orgnih.gov

Aminocarbonylation followed by Cyclization: A sequential one-pot procedure involving an initial aminocarbonylation of aryl or vinyl bromides with 2-aminophenols as nucleophiles, followed by an acid-mediated ring closure, generates the benzoxazole heterocycle with a broad substrate scope. organic-chemistry.org

Tf₂O-Promoted Amide Activation: A cascade reaction involving the activation of a tertiary amide with triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition of a 2-aminophenol, intramolecular cyclization, and elimination, provides a versatile route to 2-substituted benzoxazoles. nih.gov

Table 2: Comparison of One-Pot Synthetic Strategies

| Reactants | Key Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-Aminophenol, Amine | Tetramethyl Orthocarbonate | Mild conditions, versatile, one-pot | nih.gov |

| Aryl Bromide, 2-Aminophenol | Palladium Catalyst (for aminocarbonylation) | Sequential one-pot, broad scope | organic-chemistry.org |

| Tertiary Amide, 2-Aminophenol | Triflic Anhydride (Tf₂O) | Cascade reaction, mild, effective | nih.gov |

| 2-Aminophenol, Aldehyde | HAuCl₄·4H₂O, O₂ | Excellent yields, environmentally benign oxidant | nih.gov |

Catalytic Methodologies for Core Structure Assembly

The use of catalysts offers significant advantages, including milder reaction conditions, higher yields, and improved sustainability. rsc.org Both metal and non-metal catalysts have been successfully employed in the synthesis of the benzoxazole core.

A wide range of metal catalysts have been developed for the synthesis of benzoxazoles, often facilitating oxidative cyclization reactions. rsc.org

Palladium (Pd) Catalysis: Palladium catalysts are used in the aerobic oxidation of o-aminophenols with isocyanides to afford 2-aminobenzoxazoles. acs.org They are also crucial in aminocarbonylation reactions that precede cyclization. organic-chemistry.org

Copper (Cu) Catalysis: Copper iodide (CuI) is used as a co-catalyst with a Brønsted acid for the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Copper-catalyzed C-H bond activation has also been used for the direct amination of the benzoxazole ring. organic-chemistry.org

Gold (Au) Catalysis: Hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) has been shown to be an effective catalyst for the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes under an oxygen atmosphere, achieving yields as high as 96%. nih.gov

Iron (Fe) Catalysis: FeCl₃ can catalyze the aerobic oxidation of 2-aminophenols with certain aldehydes. rsc.org Magnetic nanoparticles supporting a Lewis acidic ionic liquid (LAIL@MNP), often iron-based (Fe₃O₄), have been used as recyclable catalysts for the condensation of 2-aminophenols and aldehydes under ultrasound irradiation. nih.govresearchgate.net

Other Metals: Catalysts based on Nickel (Ni), Samarium (Sm), and Titanium/Zirconium (TiO₂–ZrO₂) have also been reported to effectively promote benzoxazole synthesis from 2-aminophenols and aldehydes under various conditions. rsc.orgorganic-chemistry.org

These catalytic methods highlight the ongoing development of more efficient, economical, and environmentally friendly routes to the benzoxazole core structure, which are directly applicable to the synthesis of complex derivatives like this compound.

Nanocatalyst Applications

The synthesis of the benzoxazole core, a critical component of this compound, has been significantly advanced through the application of heterogeneous nanocatalysts. These catalysts offer advantages such as high efficiency, reusability, and environmentally friendly reaction conditions. Research has demonstrated the utility of various nanocatalyst systems for the condensation reaction between 2-aminophenols and aldehydes or their derivatives, which is a primary route to the benzoxazole scaffold. rsc.orgnih.gov

One prominent example involves the use of Fe₃O₄@SiO₂-SO₃H magnetic nanoparticles as a solid acid catalyst. rsc.orgnih.gov This system effectively catalyzes the reaction between 2-aminophenol and various aromatic aldehydes under solvent-free conditions at moderate temperatures (50 °C), producing 2-arylbenzoxazoles in high yields. The catalyst can be easily recovered using an external magnet and reused multiple times without a significant drop in its catalytic activity. rsc.orgnih.gov

Other notable nanocatalyst systems include:

TiO₂–ZrO₂: This mixed oxide catalyst has been used for the synthesis of 2-aryl benzoxazole derivatives from 2-aminophenol and aromatic aldehydes in acetonitrile, offering short reaction times and high yields. rsc.org

ZnO Nanoparticles: Utilized as a mild and efficient heterogeneous catalyst, ZnO nanoparticles facilitate the rapid synthesis of 2-aryl-1,3-benzoxazoles at room temperature with excellent yields. The catalyst demonstrates high reusability for up to eight cycles.

CdO Nanoparticles: These nanoparticles have been successfully employed to catalyze the reaction of o-aminophenol with various aldehydes, resulting in improved yields of benzoxazole derivatives. biosynth.com

The table below summarizes the performance of various nanocatalysts in the synthesis of benzoxazole derivatives, highlighting the diversity of modern catalytic methods.

Table 1: Nanocatalyst Applications in Benzoxazole Synthesis

| Catalyst | Reactants | Conditions | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | 2-aminophenol, Aromatic aldehydes | 50 °C, Solvent-free | High | Magnetically recyclable, Reusable, Green chemistry | rsc.orgnih.gov |

| TiO₂–ZrO₂ | 2-aminophenol, Aromatic aldehydes | 60 °C, Acetonitrile | 83-93 | Green catalyst, Short reaction time, High yield | rsc.org |

| ZnO Nanoparticles | 2-aminophenol, Aldehydes | Room Temp | >90 | Fast reaction (<8 min), Reusable (8 cycles), Mild conditions |

Ionic Liquid Promoted Synthesis

Ionic liquids (ILs) have emerged as green and efficient alternatives to volatile organic solvents and have been successfully applied to the synthesis of 2-aminobenzoxazoles. acs.orgresearchgate.netnih.gov Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive for developing sustainable synthetic protocols. nih.gov

A notable method involves the direct oxidative amination of benzoxazoles using a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide ([BPy]I), as a catalyst. acs.orgresearchgate.netnih.gov This reaction proceeds at room temperature in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant and acetic acid as an additive. researchgate.netnih.gov The protocol is effective for a variety of secondary amines, affording the corresponding 2-aminobenzoxazole derivatives in good to excellent yields (up to 97%). A significant advantage of this system is the ability to recycle and reuse the [BPy]I catalyst for at least four cycles with consistent efficacy. acs.orgresearchgate.netnih.gov

Other research has explored the use of different types of ionic liquids to promote the formation of the benzoxazole ring from 2-aminophenol and aldehydes. chemscene.com These include:

Brønsted acidic ionic liquid gel: Used as a reusable catalyst for the condensation and aromatization of 2-aminophenol and aldehydes under solvent-free conditions at 130 °C, yielding products in 85–98% yield. chemscene.com

Magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP): This catalyst facilitates the synthesis of benzoxazole derivatives under solvent-free ultrasonic irradiation, featuring short reaction times and easy catalyst recovery. chemscene.com

The table below details the results of the ionic liquid-promoted amination of benzoxazole.

Table 2: Ionic Liquid Promoted Synthesis of 2-Aminobenzoxazoles

| Amine | Product Yield (%) | Catalyst System | Conditions | Reference |

|---|---|---|---|---|

| Morpholine | 97 | [BPy]I, TBHP, Acetic Acid | CH₃CN, Room Temp, 3.5 h | researchgate.netnih.gov |

| Piperidine (B6355638) | 95 | [BPy]I, TBHP, Acetic Acid | CH₃CN, Room Temp, 3.5 h | nih.gov |

| Pyrrolidine (B122466) | 93 | [BPy]I, TBHP, Acetic Acid | CH₃CN, Room Temp, 3.5 h | nih.gov |

Installation and Functionalization of the Carboxamide Moiety at C-5

The carboxamide group at the C-5 position is a key functional feature of the target molecule. Its installation is typically achieved through multi-step synthetic sequences starting from appropriately substituted precursors.

Formation from Ester Precursors (e.g., Methyl-2-aminobenzoxazole-5-carboxylate)

The conversion of a C-5 ester, such as Methyl-2-aminobenzoxazole-5-carboxylate, into the corresponding primary carboxamide is a standard and crucial transformation. While direct ammonolysis of the ester is possible, a more common and controlled laboratory-scale approach involves a two-step sequence. This method is analogous to procedures used in the synthesis of structurally related heterocyclic carboxamides, such as 2-aminothiazole-5-carboxamides. semanticscholar.org

The process begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-1,3-benzoxazole-5-carboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a methanol (B129727)/water mixture, followed by acidification to precipitate the carboxylic acid.

In the second step, the resulting carboxylic acid is converted to the primary carboxamide. This can be accomplished through several standard amidation protocols:

Activation and Coupling: The carboxylic acid is activated using a peptide coupling reagent (e.g., HATU, HOBt/EDC) and then reacted with an ammonia source, such as aqueous or anhydrous ammonia, to form the amide bond.

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acid chloride with ammonia readily yields the desired this compound.

This two-step approach offers greater control and generally provides higher yields compared to direct ammonolysis, making it a preferred method for synthesizing the target compound from its ester precursor. semanticscholar.org

Derivatization from Substituted Phenols (e.g., 4-carbomethoxynitrophenol)

A fundamental strategy for constructing the this compound framework involves building the heterocyclic ring from a substituted phenolic precursor. A well-documented pathway starts with methyl 4-hydroxybenzoate (B8730719), a compound structurally related to 4-carbomethoxynitrophenol. researchgate.net

The synthesis proceeds through the following key steps:

Nitration: The phenolic ring of methyl 4-hydroxybenzoate is first nitrated to introduce a nitro group ortho to the hydroxyl group. This is typically achieved using a nitrating agent like aluminum nitrate (B79036) in acetic anhydride and glacial acetic acid at room temperature, yielding methyl 4-hydroxy-3-nitrobenzoate with high efficiency (e.g., 85% yield). researchgate.net

Reduction: The nitro group is then reduced to an amino group to form methyl 3-amino-4-hydroxybenzoate. This transformation sets up the required 2-aminophenol moiety for the subsequent cyclization. A common reducing agent for this step is sodium dithionite (B78146) in a basic aqueous solution (e.g., 0.5N NaOH) under reflux conditions, providing the aminophenol in good yield (e.g., 70%). researchgate.net

Cyclization: The final step is the formation of the 2-amino-benzoxazole ring. The methyl 3-amino-4-hydroxybenzoate intermediate is reacted with cyanogen bromide (CNBr) in methanol at room temperature. This reaction proceeds via cyclization to furnish the core structure, Methyl-2-aminobenzoxazole-5-carboxylate, in high yield (e.g., 70%). researchgate.net

This precursor can then be converted to the final carboxamide as described in section 2.2.1. This synthetic route provides an effective method for assembling the target molecule from simple, commercially available starting materials.

Chemical Derivatization of this compound

Formation of Salt Forms

This compound possesses basic sites that can be derivatized to form various salts. The most prominent basic center is the 2-amino group, which is readily protonated by acids. The nitrogen atoms within the oxazole (B20620) ring are significantly less basic.

The formation of acid addition salts is a common practice in pharmaceutical chemistry to improve properties such as solubility, stability, and bioavailability. For derivatives of 2-aminobenzoxazole, the formation of a hydrochloride salt is a typical example. This is generally accomplished by treating a solution of the free base, dissolved in a suitable organic solvent like methanol or ethanol (B145695), with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The resulting salt typically precipitates from the solution and can be isolated by filtration. This straightforward protonation reaction provides a stable, crystalline solid that is often more amenable to handling and formulation than the parent free base.

Synthesis of N-Substituted Amide and Hydrazide Derivatives

The modification of the carboxamide group at the 5-position of the 2-amino-1,3-benzoxazole core is a key strategy for creating diverse derivatives. This includes the synthesis of N-substituted amides and hydrazides, which serve as important intermediates for further functionalization.

One primary method for creating N-substituted amide derivatives involves the reaction of a corresponding ester, such as 2-substituted-5-carbomethoxy benzoxazole, with various secondary amines. nih.gov This straightforward amidation allows for the introduction of a wide range of substituents on the amide nitrogen. Similarly, 2-amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives can be prepared, expanding the structural diversity of the core molecule. youtube.com The synthesis of 2-amino-5-carboxamide thiazole (B1198619) derivatives has been achieved on a solid phase, where a resin-bound carboxylate is coupled with various amines before cleavage from the support. nih.gov

Hydrazide derivatives are typically synthesized by reacting an ester precursor with hydrazine (B178648) hydrate (B1144303). anjs.edu.iq For instance, an ethyl benzoate (B1203000) derivative can be converted to its corresponding carboxylic acid hydrazide by refluxing with hydrazine hydrate in absolute ethanol. anjs.edu.iq This transformation is a common step in synthetic sequences leading to more complex heterocyclic systems. mdpi.commdpi.com The resulting hydrazide is a versatile synthon, capable of undergoing further reactions to produce compounds like hydrazide-hydrazones. mdpi.commdpi.com A general two-step process for creating substituted amino acid hydrazides involves first producing a protected amino acid hydrazide from N-protected L-amino acids and a substituted aryl hydrazine. researchgate.net

Preparation of Schiff Base Analogues

Schiff bases, or imines, are a significant class of compounds synthesized from the 2-amino group of the benzoxazole ring. These analogues are generally prepared through the condensation reaction of the primary amine with various aldehydes or ketones. nih.gov This reaction is a versatile method for introducing a wide array of aryl and alkyl substituents.

The synthesis typically involves reacting the 2-aminobenzoxazole derivative with different aromatic aldehydes. nih.govresearchgate.net For example, twenty different Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles were successfully synthesized using this method with various aromatic aldehydes. nih.gov The reaction can be catalyzed by acid and is often carried out in a suitable solvent like ethanol. lew.ro In some procedures, glacial acetic acid can serve as both the solvent and the catalyst. lew.ro The formation of the imine bond (C=N) is a key characteristic of these reactions and can be confirmed through spectral analysis. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Aminobenzoxazole derivative | Aromatic Aldehyde | Schiff Base | nih.govresearchgate.net |

| Amino-substituted compound | Aldehyde or Ketone | Schiff Base | nih.gov |

| 3-[(4-Amino-5-thioxo-1,2,4-triazol-3-yl)methyl]-2-benzoxazolone | Aromatic Aldehyde | Schiff Base | lew.ro |

Introduction of Alkyl and Aryl Substitutions on the Amide Nitrogen

Introducing alkyl and aryl groups onto the amide nitrogen at the 5-position significantly alters the compound's properties. A direct and effective method for achieving this is the reaction of a 2-substituted-5-carbomethoxy benzoxazole with a variety of secondary amines. nih.gov This approach allows for the synthesis of a series of N,N-disubstituted-1,3-benzoxazole-5-carboxamides. nih.gov

The synthesis of 2-amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives highlights the feasibility of introducing alkyl chains of varying lengths and structures. youtube.com For N-aryl substitution, methods such as the iodine-mediated oxidative cyclodesulfurization for the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives from an aminophenol precursor can be adapted. nih.gov Another sophisticated method for creating N-substituted aminobenzoxazoles is through an intramolecular Smiles rearrangement, which offers a metal-free approach. acs.org

Functionalization through Condensation Reactions (e.g., with Isatins)

Condensation reactions provide a powerful tool for building complex molecular architectures by fusing the benzoxazole scaffold with other heterocyclic systems, such as isatin (B1672199) (1H-indole-2,3-dione). Isatin is a versatile precursor for a large number of biologically significant molecules. ekb.eg

A common strategy involves reacting a nucleophilic group on the benzoxazole derivative with an electrophilic position on the isatin ring. For example, a synthetic pathway can be designed where 5-aminoisatin (B1251771) is reacted with another molecule to form a larger, hybrid structure. ekb.eg The synthesis of 5-amino-1,3,4-thiadiazole appended isatins demonstrates a relevant approach, where a 1-(2-bromoethyl)indoline-2,3-dione intermediate is reacted with a thiol-containing heterocycle. nih.gov This type of condensation can be extended to this compound, potentially through its amino or carboxamide group, to create novel isatin-benzoxazole hybrids. nih.gov

Optimization of Reaction Conditions and Green Chemistry Principles

Optimizing reaction conditions is essential for improving yield, reducing reaction times, and aligning with green chemistry principles by minimizing waste and the use of hazardous materials.

Solvent Selection and Effects

The choice of solvent can profoundly impact the outcome of synthetic transformations involving benzoxazole derivatives. A range of solvents has been documented, each with specific advantages for particular reactions.

Acetonitrile (MeCN) : Utilized as a green solvent in the metal oxide-catalyzed synthesis of benzoxazoles at room temperature and in TiO₂–ZrO₂-catalyzed reactions at 60 °C. rsc.org

Tetrahydrofuran (THF) : Employed in the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov

Ethanol : Frequently used, often in its absolute form, for reactions such as the formation of hydrazides from esters and in the synthesis of Schiff bases. anjs.edu.iqlew.ro

Dimethylformamide (DMF) and N,N-Dimethylacetamide (N,N-DMA) : These polar aprotic solvents are used in reactions like the palladium-catalyzed synthesis of benzoxazoles at 80 °C and in Smiles rearrangements. acs.orgrsc.org

Solvent-Free Conditions : In some green chemistry approaches, reactions are conducted without any solvent, for instance, in the condensation of 2-aminophenol and aldehydes at 130 °C using a Brønsted acidic ionic liquid gel catalyst. rsc.org

The selection of the solvent can influence reaction selectivity and yield. For example, in the amination of benzoxazole-2-thiol, the choice between different solvents can affect the product distribution. acs.org

Temperature and pH Control in Synthetic Pathways

Temperature and pH are critical parameters that must be precisely controlled to ensure the desired reaction pathway and maximize product yield.

Temperature: Synthetic procedures for benzoxazole derivatives are conducted over a wide range of temperatures.

Room Temperature: Effective for some metal-catalyzed syntheses in acetonitrile. rsc.org

Elevated Temperatures: Many reactions require heating. For example, 60 °C for TiO₂–ZrO₂-catalyzed synthesis, 80 °C for palladium-catalyzed reactions in DMF, and refluxing at 78-79 °C in ethanol for hydrazide and Schiff base formation. anjs.edu.iqekb.egrsc.org

High Temperatures: Certain condensations and cyclizations necessitate temperatures as high as 120 °C, 130 °C, or even 145-150 °C. acs.orgrsc.org Temperature has been shown to be a key factor in reaction selectivity; in one study, heating at 70 °C resulted in a mixture of products, while increasing the temperature to 120 °C afforded a single product selectively. acs.org

pH Control: The acidity or basicity of the reaction medium is crucial, often controlled by the addition of acids, bases, or buffers.

Bases : A variety of bases are used to facilitate reactions, including potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). acs.orgrsc.org The choice and amount of base can determine the reaction's success and selectivity. acs.org

Acids : Glacial acetic acid is often used as a catalyst and solvent in the formation of Schiff bases. lew.roekb.eg In some syntheses, the pH is explicitly adjusted to a range of 5-6 using a sodium hydroxide solution to optimize the reaction. rsc.org

The following table summarizes the reaction conditions for various synthetic steps.

Interactive Data Table: Reaction Condition Optimization| Reaction Type | Solvent(s) | Temperature | pH/Catalyst | Reference |

|---|---|---|---|---|

| Benzoxazole Synthesis | Acetonitrile | Room Temp | Alumina catalyst | rsc.org |

| Benzoxazole Synthesis | Acetonitrile | 60 °C | TiO₂–ZrO₂ catalyst | rsc.org |

| Benzoxazole Synthesis | DMF | 80 °C | Pd-nanocatalyst, K₂CO₃ | rsc.org |

| Benzoxazole Synthesis | Solvent-free | 130 °C | Acidic ionic liquid gel | rsc.org |

| Benzoxazole Synthesis | PPA (solvent) | 145–150 °C | PPA, NaOH (to pH 5-6) | rsc.org |

| Hydrazide Synthesis | Ethanol | 78 °C (Reflux) | Hydrazine Hydrate | anjs.edu.iq |

| Smiles Rearrangement | DMF, N,N-DMA | 120-160 °C | Cs₂CO₃, DBU | acs.org |

| Schiff Base Synthesis | Ethanol, Acetic Acid | Reflux | Acetic Acid | lew.ro |

| Isatin Condensation | Ethanol | 79 °C (Reflux) | Glacial Acetic Acid | ekb.eg |

Recyclable Catalysts and Solvent-Free Conditions

The development of green and sustainable chemical processes has spurred research into the use of recyclable catalysts and the elimination of volatile organic solvents. In the synthesis of 2-aminobenzoxazole derivatives, these principles have been successfully applied to enhance efficiency, reduce waste, and simplify product purification.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. Several types of recyclable catalysts have been proven effective in synthesizing the benzoxazole core, often through the condensation of 2-aminophenols with various electrophiles.

One prominent approach involves the use of magnetic nanoparticles as catalyst supports, which allows for simple magnetic separation. For instance, Fe₃O₄ nanoparticles functionalized with sulfonic acid (Fe₃O₄@SiO₂-SO₃H) have been used as a solid acid catalyst for the condensation of 2-aminophenol and aromatic aldehydes under solvent-free conditions at 50°C. ajchem-a.comajchem-a.com This catalyst demonstrated good reusability, maintaining high yields for at least five consecutive cycles. ajchem-a.comajchem-a.com Similarly, nano-TiO₂ has been employed as a stable, reusable catalyst for the reaction of o-aminophenols with benzoyl chlorides, also under solvent-free conditions, at 90°C. jocpr.com

Ionic liquids (ILs) and ionic liquid gels have also emerged as effective and recyclable catalytic media. A Brønsted acidic ionic liquid (BAIL) gel has been utilized for the condensation of 2-aminophenol and aldehydes at 130°C under solvent-free conditions, with the catalyst being reusable for up to five runs. rsc.org Another study reported the use of a phosphonium (B103445) acidic ionic liquid for the same transformation at 100°C, highlighting the versatility of ILs in promoting these reactions without the need for a solvent. rsc.org Furthermore, a reusable heterocyclic ionic liquid, 1-butylpyridinium iodide, has been shown to effectively catalyze the direct oxidative amination of benzoxazoles at room temperature, offering a mild and green alternative that can be recycled for at least four cycles. researchgate.net

These solvent-free approaches, combined with the use of recoverable and reusable catalysts, represent a significant advancement in the synthesis of benzoxazole derivatives, aligning with the principles of green chemistry by minimizing waste and energy consumption. ajchem-a.comrsc.org

Table 1: Examples of Recyclable Catalysts in Benzoxazole Synthesis This table is interactive. You can sort and filter the data.

| Catalyst | Reactants | Conditions | Reusability | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Benzaldehyde | Solvent-free, 50°C | 5 cycles | 92 (1st cycle), 84 (5th cycle) | ajchem-a.comajchem-a.com |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehydes | Solvent-free, 130°C, 5 h | 5 cycles | 85-98 | rsc.org |

| Nano-TiO₂ | o-Aminophenol, Benzoyl chloride | Solvent-free, 90°C | Not specified | ~94 | jocpr.com |

| 1-Butylpyridinium Iodide | Benzoxazole, Secondary Amines | Acetonitrile, RT, 3.5 h | 4 cycles | up to 97 | researchgate.net |

| Supported Copper (Cu(I) on silica) | Benzoxazole, Amines | Acetonitrile, MW, 60°C, 2 h | 8 cycles | ~98 | nih.gov |

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.neteurekaselect.comresearcher.life This technique relies on the direct coupling of microwave energy with the molecules in the reaction mixture, enabling rapid and efficient heating. eurekaselect.comresearcher.life The synthesis of 2-aminobenzoxazole and its derivatives has greatly benefited from this technology.

A variety of benzoxazole derivatives have been synthesized using microwave-assisted condensation of 2-aminophenols with reagents like aldehydes, carboxylic acids, and isothiocyanates. researchgate.neteurekaselect.com For example, an eco-friendly protocol for the cyclodesulfurization of 2-aminophenol and isothiocyanates uses 30% hydrogen peroxide in water, with microwave irradiation at 100°C for just 10 minutes, affording excellent yields (88–98%). rsc.org This method highlights the synergy of microwave heating with green solvents. nih.gov

Microwave assistance is also frequently combined with catalysis. A green and efficient C–H amination of the benzoxazole core has been achieved using a supported copper(I) catalyst, where microwave irradiation at 60°C reduced the reaction time to two hours while maintaining a high yield of 98%. nih.gov In another solvent-free application, a dual Brønsted and Lewis acidic catalyst (Hf-BTC) promoted the reaction between 2-aminophenol and benzoyl chloride under microwave irradiation at 120°C, completing the reaction in only 15 minutes. rsc.org MnO₂ nanoparticles have also been used as an oxidant for the one-pot synthesis of 2-aryl benzoxazoles from o-aminophenol and aromatic aldehydes under microwave conditions. researchgate.net These examples underscore the capacity of microwave-assisted synthesis to accelerate reactions and enable efficient protocols that might not be feasible with conventional heating. nih.govresearchgate.net

Table 2: Selected Microwave-Assisted Syntheses of Benzoxazole Derivatives This table is interactive. You can sort and filter the data.

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol, Isothiocyanates | H₂O₂, Water, 100°C | 10 min | 88-98 | rsc.org |

| Benzoxazole, Amines | Supported Cu(I), Acetonitrile, 60°C | 2 h | 98 | nih.gov |

| 2-Aminophenol, Benzoyl chloride | Hf-BTC, Solvent-free, 120°C | 15 min | 30-85 | rsc.org |

| o-Aminophenol, Aromatic Aldehydes | MnO₂ nanoparticles | Not specified | Good to High | researchgate.net |

Rearrangement Reactions in 2-Aminobenzoxazole Synthesis

Rearrangement reactions provide elegant and efficient pathways to complex molecular structures from simpler starting materials. In the synthesis of N-substituted 2-aminobenzoxazoles, the intramolecular Smiles rearrangement is a particularly powerful and well-studied strategy. nih.govresearchgate.netacs.org This method offers a metal-free approach for the amination of the benzoxazole scaffold. nih.govacs.org

A common synthetic route employing this rearrangement starts with benzoxazole-2-thiol, which is activated with a reagent such as chloroacetyl chloride. nih.govacs.orgnih.gov This is followed by a one-pot reaction with a primary or secondary amine. The reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr). nih.gov

The proposed mechanism involves several key steps. nih.govacs.org First, the thiol is S-alkylated by the chloroacetyl species. The subsequent addition of an amine and a base initiates the Smiles rearrangement. The nitrogen atom of the amine performs a nucleophilic attack on the C2 carbon of the benzoxazole ring. This forms a five-membered spirocyclic intermediate. acs.org The final steps involve the rearomatization of the ring system and hydrolysis, which cleaves the linker and yields the desired N-substituted 2-aminobenzoxazole product. acs.org

This methodology is noted for its operational simplicity, wide substrate scope with respect to the amine component, and relatively short reaction times, providing good to excellent yields of the target compounds. nih.govacs.org

Table 3: Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement This table is interactive. You can sort and filter the data.

| Starting Material | Amine | Activating Agent | Key Features | Reference |

|---|---|---|---|---|

| Benzoxazole-2-thiol | Various primary and secondary amines | Chloroacetyl chloride | Metal-free, one-pot, wide amine scope | nih.govacs.org |

Advanced Spectroscopic and Structural Characterization of 2 Amino 1,3 Benzoxazole 5 Carboxamide and Its Analogues

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Amino-1,3-benzoxazole-5-carboxamide and its derivatives, the FT-IR spectrum provides definitive evidence for its key structural features. The structures of newly synthesized 2-aminobenzoxazole (B146116) derivatives are routinely confirmed using IR spectroscopy. ijrdst.org

The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. The N-H stretching vibrations of the primary amino (-NH2) group and the amide (-CONH2) group typically appear as sharp to broad bands in the high-frequency region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxamide group gives rise to a strong, sharp absorption band, usually found in the range of 1650-1690 cm⁻¹.

Other significant peaks include the C=N stretching of the oxazole (B20620) ring around 1630-1660 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the C-O stretching of the oxazole ether linkage, which is typically observed between 1020-1250 cm⁻¹. The presence and specific positions of these bands are used to confirm the successful synthesis and purity of the compound. For instance, in related benzoxazole (B165842) derivatives, IR spectra have been used to identify key functional groups, with characteristic peaks confirming their molecular structure. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) and Amide (-NH₂) | N-H Stretch | 3100 - 3500 | Medium - Strong |

| Carboxamide (C=O) | C=O Stretch | 1650 - 1690 | Strong |

| Oxazole Ring (C=N) | C=N Stretch | 1630 - 1660 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |

| Oxazole Ring (C-O) | C-O Stretch | 1020 - 1250 | Medium - Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular skeleton. The structures of various 2-aminobenzoxazole derivatives have been confirmed through comprehensive NMR analysis. nih.govnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR, PMR)

The ¹H NMR spectrum of this compound displays characteristic signals for each type of proton. The aromatic protons on the benzoxazole ring system typically appear in the downfield region, from 7.0 to 8.5 ppm. The specific splitting patterns (e.g., doublet, doublet of doublets) and coupling constants depend on the substitution pattern and allow for unambiguous assignment of protons at positions 4, 6, and 7.

The two protons of the primary amino group (-NH₂) usually produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often found between 5.0 and 7.0 ppm. Similarly, the two protons of the carboxamide group (-CONH₂) appear as two separate broad singlets due to restricted rotation around the C-N bond. These signals are also solvent-dependent and can be confirmed by D₂O exchange, where the peaks disappear from the spectrum. The use of PMR to confirm the structure of related carbohydrazide (B1668358) derivatives has been reported. ijrdst.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (H-4, H-6, H-7) | 7.0 - 8.5 | d, dd, s | Exact shifts and coupling depend on substitution. |

| Amine (-NH₂) | 5.0 - 7.0 | Broad s | Disappears on D₂O exchange. |

| Amide (-CONH₂) | 7.0 - 8.0 | Broad s (2H) | May appear as two distinct signals. Disappears on D₂O exchange. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, the spectrum would be expected to show eight distinct signals. The carbon of the carboxamide group (C=O) is typically the most downfield, appearing around 165-170 ppm.

The carbons of the benzoxazole ring system have characteristic chemical shifts: C2, bonded to two heteroatoms (O and N), is highly deshielded and appears around 160-165 ppm. The other aromatic and heterocyclic carbons resonate in the 100-155 ppm range. The specific assignments can be confirmed using advanced techniques like HMQC and HMBC, which correlate carbon atoms with their attached protons. This technique is routinely used in the structural confirmation of newly synthesized benzoxazole derivatives. mdpi.comnih.govnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxamide (C=O) | 165 - 170 |

| C2 (Oxazole) | 160 - 165 |

| Aromatic and Heterocyclic Carbons (C4-C9) | 100 - 155 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For this compound (C₈H₇N₃O₂), the molecular weight is 177.16 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 177.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This has been applied to various 2-aminobenzoxazole derivatives to confirm their structures. mdpi.comnih.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule might include the loss of the carboxamide group (-CONH₂) or related fragments, leading to significant peaks in the spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | C₈H₇N₃O₂ | 177 | Molecular Ion |

| [M - NH₂]⁺ | C₈H₅N₂O₂ | 161 | Loss of amine radical |

| [M - CONH₂]⁺ | C₇H₅N₂O | 133 | Loss of carboxamide radical |

X-ray Crystallography for Absolute Structure Elucidation

For analogues like 2-Amino-5-chloro-1,3-benzoxazole, crystallographic studies have confirmed the planarity of the benzoxazole ring system. researchgate.net The analysis of this analogue revealed a monoclinic crystal system with space group P2₁/n. researchgate.net Such studies also provide definitive evidence of intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. In the case of 2-(2-aminophenyl)-1,3-benzoxazole, the crystal structure showed two independent molecules in the asymmetric unit with nearly planar conformations. nih.gov This level of detail is crucial for understanding structure-property relationships.

Table 5: Crystal Data for the Analogue 2-Amino-5-chloro-1,3-benzoxazole

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₇H₅ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.4403 (19) |

| b (Å) | 3.7390 (7) |

| c (Å) | 19.737 (4) |

| β (°) | 101.67 (3) |

| Volume (ų) | 682.2 (2) |

| Z | 4 |

Solid-State Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Beyond defining the structure of a single molecule, it is important to understand how molecules interact with each other in the solid state. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. nih.gov

The Hirshfeld surface is mapped with properties like dnorm, which color-codes regions of the surface based on intermolecular contact distances. Red spots on the dnorm map indicate close contacts, such as strong hydrogen bonds, which are shorter than the sum of the van der Waals radii. nih.gov Blue regions represent longer contacts, and white areas represent contacts at approximately the van der Waals distance. nih.gov

For this compound, this analysis would highlight the dominant role of hydrogen bonding. The amino and carboxamide groups are potent hydrogen bond donors and acceptors. Crystallographic studies of the analogue 2-Amino-5-chloro-1,3-benzoxazole show that molecules associate via N—H⋯N hydrogen bonds to form dimers and also participate in N—H⋯Cl interactions. researchgate.net Another analogue, 2-(2-aminophenyl)-1,3-benzoxazole, shows both intramolecular and intermolecular N—H⋯N hydrogen bonds, as well as weak aromatic π–π stacking interactions. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 Amino 1,3 Benzoxazole 5 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 2-Amino-1,3-benzoxazole-5-carboxamide derivatives may interact with biological targets at a molecular level.

Docking studies for benzoxazole (B165842) derivatives have been performed against a variety of protein targets, including enzymes like cyclooxygenases (COX), DNA gyrase, and various kinases. mdpi.com The primary goal of these simulations is to elucidate the binding mode and estimate the binding affinity, often expressed as a docking score in kcal/mol. A lower docking score typically indicates a more favorable binding interaction.

The process involves preparing the three-dimensional structures of both the ligand (the benzoxazole derivative) and the receptor (the target protein). The ligand is then placed into the binding site of the receptor, and its conformational, orientational, and positional space is explored. Advanced algorithms are used to score the different poses, identifying those with the most favorable intermolecular interactions.

Key interactions frequently observed for benzoxazole-based ligands include:

Hydrogen Bonding: The amino and carboxamide groups on the this compound scaffold are potent hydrogen bond donors and acceptors, readily forming interactions with polar amino acid residues (e.g., serine, threonine, aspartic acid) in a protein's active site.

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzoxazole core can engage in hydrophobic and van der Waals interactions with nonpolar residues like valine, leucine, and phenylalanine.

π-π Stacking: The aromatic nature of the benzoxazole ring system allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

These simulations provide a rational basis for structure-activity relationships (SAR), helping to explain why certain derivatives exhibit higher potency and guiding the design of new analogs with improved binding characteristics.

| Interaction Type | Potential Interacting Groups on Compound | Typical Interacting Protein Residues |

| Hydrogen Bonding | Amino group (-NH2), Carboxamide (-CONH2) | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Benzene ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Benzoxazole aromatic system | Phenylalanine, Tyrosine, Tryptophan |

This is an interactive data table. You can sort and filter the data as needed.

Analysis of Intermolecular Forces in Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a delicate balance of intermolecular forces. Understanding this crystal packing is vital as it influences key physicochemical properties such as solubility, stability, and bioavailability. While specific crystallographic data for this compound is not publicly available, analysis of closely related 2-aminobenzoxazole (B146116) structures provides a robust model for its likely behavior. iucr.orgsemanticscholar.org

Hydrogen bonds are the dominant directional forces in the crystal packing of molecules containing amino and carboxamide groups. In the crystal structure of a 2-aminobenzoxazole-fumaric acid salt, a complex network of classical (N—H···O and O—H···O) and non-classical (C—H···O) hydrogen bonds dictates the supramolecular assembly. iucr.orgsemanticscholar.org It is highly probable that this compound would form similar strong, directional hydrogen bonds, with the amino and carboxamide groups interacting to create chains or layered motifs, significantly stabilizing the crystal lattice. iucr.org

Aromatic π-π stacking is another crucial interaction that contributes to the stability of crystal structures containing aromatic rings. For a 2-aminobenzoxazolium cation, stacking was observed with a distance of 3.469 Å between the mean planes of the benzoxazole fragments. iucr.org Similarly, a study on 2-(2-aminophenyl)-1,3-benzoxazole noted weak aromatic π–π stacking with a minimum centroid–centroid separation of 3.6212 Å, linking hydrogen-bonded chains into a three-dimensional network. researchgate.net These interactions, though weaker than hydrogen bonds, are critical for the dense packing of the molecules.

To quantify the different contributions to crystal stability, advanced computational methods like Hirshfeld surface analysis and pairwise interaction energy calculations are employed. Hirshfeld analysis maps the intermolecular contacts in a crystal, allowing for the visualization and quantification of different interaction types. For a 2-aminobenzoxazole coordination complex, H···H (45.7%), O···H/H···O (24.7%), and C···H/H···C (18.8%) contacts were found to be the most significant contributors to the crystal packing. cyberleninka.ru

Pairwise interaction energy calculations, often using density functional theory (DFT), dissect the total lattice energy into contributions from individual molecular pairs (electrostatics, polarization, dispersion, and exchange-repulsion). In the 2-aminobenzoxazole-fumaric acid salt, the total interaction energy within layers stabilized by hydrogen bonds was calculated to be -51.7 kcal/mol, while the energy between layers, dominated by stacking and dispersion forces, was -30.3 kcal/mol. iucr.org This demonstrates that while hydrogen bonds provide strong directional linkages within layers, dispersion forces are the primary source of cohesion between the layers. iucr.orgnih.gov

| Interaction Component | Calculated Energy (kcal/mol) | Primary Stabilizing Force |

| Intra-layer Interactions | -51.7 | Hydrogen Bonding |

| Inter-layer Interactions | -30.3 | Stacking and Dispersion |

Data derived from analysis of a 2-aminobenzoxazole-fumaric acid molecular salt, serving as a model system. iucr.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information on molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding a molecule's reactivity and spectroscopic properties.

Studies on benzoxazole and related benzimidazole (B57391) derivatives have utilized DFT to optimize molecular structures and analyze their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For a series of biologically active benzoxazole derivatives, the calculated HOMO-LUMO gap was found to be as low as 3.80 eV, indicating significant chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the oxygen and nitrogen atoms of the carboxamide and oxazole (B20620) ring would be expected to be regions of negative potential, making them sites for electrophilic attack and hydrogen bond acceptance. Conversely, the amino hydrogens would represent regions of positive potential.

| Parameter | Significance | Typical Value Range for Benzoxazoles (eV) |

| EHOMO | Electron-donating ability | -6.0 to -6.8 |

| ELUMO | Electron-accepting ability | -2.0 to -2.8 |

| ΔE (HOMO-LUMO Gap) | Chemical reactivity (smaller gap = higher reactivity) | 3.8 to 4.1 |

Representative data from DFT studies on related benzoxazole and benzimidazole derivatives. dergipark.org.trnih.gov

Predictive Pharmacokinetic and Drug-Likeness Assessment (e.g., ADME Analysis for Derivative Selection)

Before committing to costly and time-consuming synthesis, the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of potential drug candidates are often predicted using computational models. For derivatives of this compound, these in silico predictions are vital for selecting compounds with a higher probability of success in later developmental stages. mdpi.com

These predictions are often based on established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have:

A molecular weight (MW) of ≤ 500 daltons

A lipophilicity value (logP) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Software tools such as SwissADME and QikProp are commonly used to calculate these and other properties, including aqueous solubility (logS), human intestinal absorption (HIA), and blood-brain barrier (BBB) permeability. cyberleninka.rudergipark.org.tr For instance, in silico ADME screening of various carboxamide derivatives has been used to identify candidates with good predicted oral absorption and bioavailability. dergipark.org.tr By evaluating these parameters for a library of virtual this compound derivatives, researchers can prioritize the synthesis of compounds that possess a favorable balance of potency and drug-like properties, thereby streamlining the drug discovery process.

Structure Activity Relationship Sar Investigations of 2 Amino 1,3 Benzoxazole 5 Carboxamide Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore model for a class of compounds outlines the essential molecular features responsible for their biological activity. For 2-aminobenzoxazole (B146116) derivatives, several key features have been identified as critical for their interaction with biological targets.

The core 2-aminobenzoxazole structure itself is a primary feature, acting as a rigid scaffold that correctly orients the other functional groups for target engagement. nih.gov This fused bicyclic system, an amalgamation of phenyl and oxadiazole rings, provides conformational rigidity and specific polarity. nih.gov

Key pharmacophoric elements generally include:

A Hydrogen Bond Donor/Acceptor Site: The 2-amino group is a crucial hydrogen bond donor and acceptor, allowing for critical interactions with amino acid residues in target proteins like enzymes or receptors. acs.orgnih.gov

Aromatic/Heterocyclic Core: The benzoxazole (B165842) ring system contributes to binding through π-π stacking or hydrophobic interactions. nih.gov

Substitution Points for Modulation: Positions on the fused benzene (B151609) ring (C-4, C-5, C-6, C-7) and the 2-amino group serve as points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Influence of Substitutions on the Benzoxazole Ring System

While extensive research on the specific 2-amino-1,3-benzoxazole-5-carboxamide is limited, the importance of substitution at the C-5 position is well-documented. nih.gov The carboxamide group (-CONH2) is a versatile functional group that can significantly influence a molecule's properties.

The primary roles of the C-5 carboxamide group are believed to be:

Hydrogen Bonding: The amide group contains both hydrogen bond donors (the -NH2) and a hydrogen bond acceptor (the carbonyl oxygen C=O). This allows it to form multiple, specific hydrogen bonds with a biological target, potentially increasing binding affinity and selectivity. nih.gov The presence of an NH-C=O group has been identified as a key feature in the spectral data of biologically active benzoxazole derivatives. nih.gov

Modulation of Physicochemical Properties: The carboxamide group can increase the polarity and aqueous solubility of the parent molecule compared to a simple alkyl or halogen substituent. This can have a profound impact on the compound's pharmacokinetic profile.

Structural Orientation: As a substituent on the benzene ring, the carboxamide group helps to orient other parts of the molecule and can influence the electronic properties of the entire ring system.

In related structures, the presence of an amide linkage has been shown to be impactful on the anticancer efficacy of the compounds. mdpi.com Studies on benzoxazolone carboxamides have also highlighted them as a potent class of inhibitors for enzymes like acid ceramidase. researchgate.net While a carboxylic acid group at this position was found to prevent cyclization during certain synthesis routes, the related carboxylate and carboxamide groups are key features in many biologically active benzoxazoles. researchgate.netmarmara.edu.tr

The 2-amino group is a frequent site for modification in SAR studies of benzoxazoles. Its ability to act as a nucleophile allows for the attachment of a wide variety of substituents, leading to diverse biological activities. nih.govresearchgate.net

Primary vs. Substituted Amines: The nature of the amine (primary, secondary, or tertiary) can have a significant effect on activity. In the development of Spns2 inhibitors, introducing a primary 2-amino group was a key step to increase polarity. nih.gov Further substitution on this amine had varied effects; for instance, a small methyl group on a tertiary amine diminished activity, while adding a polar aminoethyl group restored potency. nih.gov

Cyclic Amines: Incorporating the nitrogen into a cyclic structure is a common strategy. Studies have shown that cyclic secondary amines like pyrrolidine (B122466) are often preferred over exocyclic amines for potent Spns2 inhibition. nih.gov The size of the cyclic amine ring also matters, with azetidine, pyrrolidine, and piperidine (B6355638) rings all yielding efficient inhibitors in one study. nih.gov

Steric Hindrance: The size of the group attached to the 2-amino position can be a limiting factor. SAR studies have shown that bulky substituents can lead to a significant decrease in yield during synthesis and may sterically hinder the molecule from fitting into a target's binding site, thus lowering biological activity. acs.org

| Modification at 2-Amino Position | Effect on Spns2 Inhibition | Reference |

| Primary Amine (-NH2) | Baseline activity, increases polarity | nih.gov |

| Tertiary Amine (-N(CH3)2) | Decreased activity | nih.gov |

| Cyclic Amine (Pyrrolidine) | Preferred, potent inhibition | nih.gov |

| Cyclic Amine (Piperazine) | Tolerated, but less active than pyrrolidine | nih.gov |

Modifying the fused benzene ring of the benzoxazole core is a key strategy for optimizing biological activity. The position and electronic nature of the substituents can drastically alter the compound's efficacy. nih.govrsc.org

Positional Importance: Research has consistently shown that substituents at positions C-5 and C-2 are the most critical for the biological activity of benzoxazole derivatives. nih.gov

Electronic Effects: Both electron-donating groups (EDG) like methyl (-CH3) and electron-withdrawing groups (EWG) like chloro (-Cl) can be beneficial, depending on the specific biological target. acs.org

For cholinesterase inhibition, a 4-methyl substituent showed the highest activity against AChE, while a 5-chloro substituent was best for BuChE inhibition. rsc.org

In Spns2 inhibitors, placing a long alkyl tail at the C-6 position ('para' to the ring nitrogen) improved potency compared to other positions. nih.gov

Halogen Substitution: The introduction of a halogen atom is a common modification. A 5-chloro group is frequently seen in active benzoxazole derivatives. rsc.org In one study, introducing a bromine atom at the C-7 position of a benzoxazole derivative resulted in a significant increase in antifungal activity. nih.gov

| Ring Substitution | Biological Target/Activity | Observed Effect | Reference |

| 5-Chloro | Butyrylcholinesterase (BuChE) | Highest inhibitory activity | rsc.org |

| 4-Methyl | Acetylcholinesterase (AChE) | Highest inhibitory activity | rsc.org |

| 6-Decyl | Spns2 | Improved potency | nih.gov |

| 7-Bromo | Antifungal (Yeast) | Increased activity | nih.gov |

Correlation between Molecular Structure and Observed Preclinical Biological Activities

The preclinical biological activities of this compound derivatives and their analogues are a direct consequence of the structural features detailed above. The specific combination of substituents on the scaffold dictates the compound's interaction with various biological targets, leading to activities such as antimicrobial, anticancer, and enzyme inhibition.

Antimicrobial Activity: Several 2,5-disubstituted benzoxazoles have demonstrated notable antimicrobial activity. For example, derivatives with a nitro group at C-5 and various substituents at C-2 were active against Bacillus subtilis. nih.gov Another study showed that certain derivatives were selectively active against Gram-positive bacteria. nih.gov The antifungal activity is also highly dependent on the substitution pattern, with some derivatives showing potent activity against pathogenic fungi like Candida albicans. nih.gov

Anticancer Activity: The benzoxazole skeleton is found in numerous compounds with anticancer properties. nih.gov SAR studies have shown that cytotoxicity against cancer cell lines is highly sensitive to the substitution pattern. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, a compound with a 2-methoxyphenyl group bearing a 4-dimethylamino substituent was the most potent against fungal growth and also showed significant cytotoxicity. nih.gov The introduction of substituents at the C-3 position of an attached phenyl ring was found to be important for cytotoxicity. nih.gov

Enzyme Inhibition: As discussed, 2-aminobenzoxazole derivatives are potent inhibitors of various enzymes. The inhibition of the S1P transporter Spns2 is a prime example, where a precise combination of a 2-(pyrrolidinyl)amino group and a C-6 decyl tail on the benzoxazole core led to a highly potent inhibitor with an IC50 of 94 nM. nih.govnih.gov This demonstrates a clear correlation between a specific substitution pattern and potent, selective enzyme inhibition.

The table below summarizes findings for analogues, illustrating the direct link between structure and preclinical activity.

| Compound Class | Key Structural Features | Preclinical Activity | Findings | Reference |

| 2-Aminobenzoxazoles | 2-(pyrrolidinyl)amino, 6-decyl tail | Spns2 Inhibition | Potent inhibition (IC50 = 94 nM), leading to lymphopenia in vivo. | nih.govnih.gov |

| 2,5-Disubstituted Benzoxazoles | C-5 nitro, C-2 varied substituents | Antibacterial | Active against Bacillus subtilis. | nih.gov |

| Benzoxazolylalanine Derivatives | 2-[(2-OMe-4-NMe2)Ph], 5-alanine | Antifungal | Most active in series against yeast; also highly cytotoxic. | nih.gov |

| Glycosyl Benzoxazoles | 5-chloro | BuChE Inhibition | Highest inhibitory activity in its class. | rsc.org |

Mechanistic and Preclinical Biological Evaluation of 2 Amino 1,3 Benzoxazole 5 Carboxamide Derivatives

Anti-inflammatory Activity Profiling

Inflammation is a complex biological response implicated in numerous diseases. The development of effective anti-inflammatory agents with minimal side effects remains a key objective in medicinal chemistry. Derivatives of 2-Amino-1,3-benzoxazole-5-carboxamide have shown promise in this area.

Cyclooxygenase (COX-2) Inhibitory Mechanisms

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

While the broader class of benzoxazole (B165842) derivatives has been investigated for COX inhibitory activity, specific mechanistic studies detailing the interaction of this compound derivatives with the COX-2 enzyme are an area of ongoing research. nih.gov Molecular modeling studies on other carboxamide-bearing compounds have indicated that the carboxamide moiety can play a crucial role in binding to the active site of the COX-2 enzyme. nih.gov The structural features of this compound derivatives suggest they may act as COX-2 inhibitors, but further enzymatic assays and computational studies are needed to fully elucidate their specific binding modes and inhibitory mechanisms.

In vitro and In vivo (Animal Model) Anti-inflammatory Efficacy Assessment

The anti-inflammatory potential of a series of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives has been assessed using the well-established carrageenan-induced rat paw edema model. researchgate.netnih.gov This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds. nih.gov In these studies, several derivatives demonstrated significant anti-inflammatory effects. researchgate.netnih.gov

Notably, compounds where the N-substituent (R) was an ethyl, propyl, or diisopropyl group were identified as having potent anti-inflammatory activity. researchgate.netbookpi.org The percentage of edema inhibition was measured at different time points after the administration of the test compounds and compared to a standard drug. The results indicated a promising level of anti-inflammatory efficacy for these derivatives. researchgate.net

| Compound | N-Substituent (R) | Reported Anti-inflammatory Activity |

|---|---|---|

| Vc | Ethyl | Potent |

| Ve | Propyl | Potent |

| Vg | Diisopropyl | Potent |

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various inflammatory and degenerative diseases. Compounds with antioxidant properties can help to mitigate this damage.

Free Radical Scavenging Assays (e.g., DPPH method)

The antioxidant capacity of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netbookpi.org This method is widely used to determine the ability of a compound to act as a free radical scavenger or hydrogen donor. nih.gov

| Compound | N-Substituent (R) | Antioxidant Activity (DPPH Assay) | IC50 Value |

|---|---|---|---|

| Vf | Isopropyl | High free radical scavenging activity | 4.65 |

Anticancer and Cytotoxic Properties

The search for novel anticancer agents is a critical area of drug discovery. Benzoxazole derivatives have been widely investigated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

In vitro Screening against Diverse Cancer Cell Lines (e.g., HeLa, IMR-32, MCF-7)

Derivatives of the benzoxazole scaffold have demonstrated cytotoxic effects against a range of cancer cell lines, including breast cancer cells (MCF-7), lung cancer cells, and others. nih.govnih.gov The anticancer activity of these compounds is often attributed to their ability to interfere with various cellular processes, such as cell cycle progression and apoptosis. nih.govnih.gov